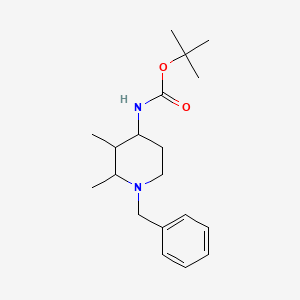
tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by its complex structure, which includes a piperidine ring substituted with benzyl and dimethyl groups, and a tert-butyl carbamate moiety
Métodos De Preparación
The synthesis of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group on the piperidine ring.
Análisis De Reacciones Químicas
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group in the carbamate moiety, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and advanced materials. .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. One known target is the voltage-gated sodium channels, where the compound selectively enhances slow inactivation. This regulation of sodium channels can influence various physiological processes and has potential therapeutic implications. Additionally, the compound may interact with other proteins and pathways, contributing to its overall biological activity .
Comparación Con Compuestos Similares
tert-Butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)propyl)carbamate: This compound shares a similar piperidine ring structure but differs in the substituents attached to the ring.
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate: This compound is closely related but may have different functional groups or substituents.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate moiety.
Propiedades
Número CAS |
1315365-33-3 |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
tert-butyl N-(1-benzyl-2,3-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-15(2)21(13-16-9-7-6-8-10-16)12-11-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
Clave InChI |
MIYNQZRSMKSJTR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13167080.png)

![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)



![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)


![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)

